[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-16-(trideuterio(113C)methyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate
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Overview
Description
The compound [(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-16-(trideuterio(113C)methyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate is a complex organic molecule with a unique structure. It contains multiple chiral centers and deuterium atoms, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
The synthesis of this compound involves multiple steps, including the introduction of chloroacetyl and hydroxy groups, as well as the incorporation of deuterium atoms. The reaction conditions typically require the use of specific reagents and catalysts to achieve the desired stereochemistry and isotopic labeling. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chloro groups can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a model compound to study stereochemistry and isotopic effects.
Biology: It may serve as a probe to investigate biological pathways involving similar structures.
Industry: It can be used in the synthesis of other complex molecules or as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The chloroacetyl and hydroxy groups may participate in hydrogen bonding and other interactions with enzymes or receptors. The deuterium atoms can influence the compound’s metabolic stability and pharmacokinetics, potentially leading to improved therapeutic properties.
Comparison with Similar Compounds
Similar compounds include other steroids and cyclopenta[a]phenanthrene derivatives. What sets this compound apart is its unique combination of chloroacetyl, hydroxy, and deuterium groups, which may confer distinct chemical and biological properties. Examples of similar compounds include cortisol and other corticosteroids, which share the cyclopenta[a]phenanthrene core structure but differ in their functional groups and isotopic composition.
Properties
Molecular Formula |
C27H30Cl2O6 |
---|---|
Molecular Weight |
528.5 g/mol |
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-16-(trideuterio(113C)methyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate |
InChI |
InChI=1S/C27H30Cl2O6/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20/h4-5,8-10,12,15,18-19,21,31H,6-7,11,13-14H2,1-3H3/t15-,18+,19+,21+,24+,25+,26+,27+/m1/s1/i1+1D3,4D,5D,10D |
InChI Key |
WOFMFGQZHJDGCX-MLFUCUMZSA-N |
Isomeric SMILES |
[2H]C1=C(OC(=C1[2H])C(=O)O[C@@]2([C@@H](C[C@@H]3[C@@]2(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)Cl)O)C)[13C]([2H])([2H])[2H])C(=O)CCl)[2H] |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C |
Origin of Product |
United States |
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